Unique Substitution Pattern Within Patent-Defined SOS1 Inhibitor Chemical Space
The specific substitution pattern of N-benzyl-2-chloro-8-methoxyquinazolin-4-amine—characterized by a 2-chloro, 8-methoxy, and N-benzyl configuration—falls directly within the structural claims of patent WO-2018115380-A1, which describes novel benzylamino-substituted quinazolines as SOS1 inhibitors [1]. This differentiates it from related scaffolds that are not claimed in this specific patent space. Many common quinazoline analogs, such as 4-anilinoquinazolines (e.g., gefitinib, erlotinib) or 6,7-dimethoxy variants, are directed toward different kinase targets (e.g., EGFR) and would not be expected to have the same SOS1-related activity profile.
| Evidence Dimension | Patent-defined chemical space for SOS1 inhibition |
|---|---|
| Target Compound Data | Benzylamino-substituted quinazoline scaffold with specific 2-chloro and 8-methoxy substitution |
| Comparator Or Baseline | Common 4-anilinoquinazoline scaffolds (e.g., gefitinib) |
| Quantified Difference | N/A - This is a qualitative, class-based differentiation based on patent claims and known target selectivity of different quinazoline sub-classes. |
| Conditions | Patent analysis and known structure-activity relationships (SAR) in the quinazoline kinase inhibitor field. |
Why This Matters
For researchers investigating SOS1 inhibition or RAS-driven cancers, selecting a compound within this patent-defined chemical space is essential for target relevance, whereas common EGFR inhibitors would be mechanistically inappropriate.
- [1] WO-2018115380-A1. Novel benzylamino substituted quinazolines and derivatives as sos1 inhibitors. Boehringer Ingelheim International GmbH. Priority Date: 2016-12-22. View Source
